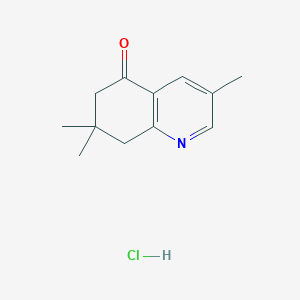
1-Methyl-3-(naphthalen-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(naphthalen-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The compound is characterized by the presence of a methyl group at the first position and a naphthalene ring at the third position of the piperidine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl-3-(naphthalen-1-yl)piperidine typically involves several steps, including the formation of the piperidine ring and the subsequent attachment of the naphthalene and methyl groups. One common synthetic route involves the use of N-methylpiperidine as a starting material, which undergoes a Friedel-Crafts alkylation reaction with naphthalene under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often employing continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Methyl-3-(naphthalen-1-yl)piperidine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Methyl-3-(naphthalen-1-yl)piperidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-3-(naphthalen-1-yl)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(naphthalen-1-yl)piperidine: Similar structure but with the naphthalene ring at the fourth position, leading to different chemical and biological properties.
3-(Naphthalen-1-yl)piperidine: Lacks the methyl group, which can affect its reactivity and interaction with molecular targets.
Naphthylpiperidine derivatives: A broader class of compounds with varying positions of the naphthalene ring and different substituents, each with unique properties and applications.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-methyl-3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C16H19N/c1-17-11-5-8-14(12-17)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3 |
Clave InChI |
VSIVMHTYQKMSOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880191.png)



![2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B11880200.png)







![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)
